1-Chloro-2,2,3,5-tetramethylhexane
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Overview
Description
1-Chloro-2,2,3,5-tetramethylhexane is an organic compound with the molecular formula C10H21Cl. It is a chlorinated derivative of hexane, characterized by the presence of a chlorine atom and four methyl groups attached to the hexane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2,2,3,5-tetramethylhexane can be synthesized through the chlorination of 2,2,3,5-tetramethylhexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Often conducted in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Reaction Time: Several hours to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,2,3,5-tetramethylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to 2,2,3,5-tetramethylhexane using reducing agents like zinc-copper couple in the presence of alcohol.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles in polar solvents like water or alcohols.
Reduction: Zinc-copper couple and ethanol are commonly used.
Major Products
Substitution: Depending on the nucleophile, products like 2,2,3,5-tetramethylhexanol or 2,2,3,5-tetramethylhexanenitrile can be formed.
Reduction: The major product is 2,2,3,5-tetramethylhexane.
Scientific Research Applications
1-Chloro-2,2,3,5-tetramethylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential effects on biological systems and as a model compound in toxicology studies.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2,2,3,5-tetramethylhexane involves its interaction with nucleophiles and reducing agents. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic, facilitating nucleophilic substitution reactions. In reduction reactions, the chlorine atom is replaced by hydrogen, resulting in the formation of the corresponding hydrocarbon.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,2,5,5-tetramethylhexane
- 2-Chloro-2,3,5,5-tetramethylhexane
- 1-Bromo-2,2,3,5-tetramethylhexane
Uniqueness
1-Chloro-2,2,3,5-tetramethylhexane is unique due to the specific positioning of the chlorine atom and the methyl groups, which influence its reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications in synthesis.
Properties
Molecular Formula |
C10H21Cl |
---|---|
Molecular Weight |
176.72 g/mol |
IUPAC Name |
1-chloro-2,2,3,5-tetramethylhexane |
InChI |
InChI=1S/C10H21Cl/c1-8(2)6-9(3)10(4,5)7-11/h8-9H,6-7H2,1-5H3 |
InChI Key |
INCUPNNNCNQOAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C(C)(C)CCl |
Origin of Product |
United States |
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